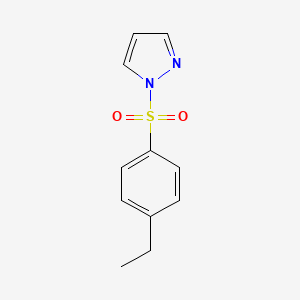

1-(4-ethylbenzenesulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-10-4-6-11(7-5-10)16(14,15)13-9-3-8-12-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZWPAOMKWJVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethylbenzenesulfonyl 1h Pyrazole and Its Structural Analogues

N-Sulfonylation Strategies for Pyrazole (B372694) Ring Systems

The formation of the sulfonamide linkage at the N1 position of the pyrazole ring is the key step in synthesizing compounds like 1-(4-ethylbenzenesulfonyl)-1H-pyrazole. Various strategies have been developed to achieve this transformation efficiently.

Direct N-Sulfonylation Protocols

Direct N-sulfonylation remains a primary and straightforward route to N-sulfonyl pyrazoles. This typically involves the reaction of a pre-formed pyrazole ring with a suitable sulfonylating agent, such as 4-ethylbenzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. nih.gov

Alternative one-pot protocols have been developed that construct the N-sulfonylated pyrazole ring in a single sequence. One such method involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.netsci-hub.se This approach is notable because it simultaneously forms the pyrazole ring and retains the sulfonyl group on the nitrogen atom, offering a convergent route to the target scaffold. researchgate.netsci-hub.se

While N-halosuccinimides (NXS) are potent reagents in pyrazole chemistry, their primary role is in the regioselective halogenation of the pyrazole ring, typically at the C4 position, rather than directly mediating N-sulfonylation. researchgate.nettandfonline.com These halogenated intermediates are, however, valuable precursors for subsequent cross-coupling reactions to introduce further diversity. researchgate.net

Electrochemical Methods in Sulfonamide Synthesis

Electrochemical synthesis has emerged as a powerful, green alternative for constructing sulfonated pyrazoles, often proceeding under metal-free and external oxidant-free conditions. nih.gov One established method involves the electrochemical reaction of enaminones with sulfonyl hydrazides. nih.govresearchgate.netfigshare.com This process is believed to occur through a cascade mechanism involving intermolecular condensation, a radical-radical cross-coupling for the sulfonylation step, and subsequent pyrazole annulation to yield the final product. nih.govresearchgate.net The conditions can be tuned to produce a variety of substituted sulfonated pyrazoles. nih.gov

Another innovative approach is an electrochemical/I⁻ dual-catalyzed reaction between pyrazolones and sodium sulfites. researchgate.net This method works smoothly without external chemical oxidants and demonstrates good functional group tolerance, making it a practical and scalable option. researchgate.net These electrochemical strategies highlight a move towards more sustainable and efficient chemical manufacturing.

| Starting Materials | Key Reagents/Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|

| Enaminones, Sulfonyl Hydrazides | Undivided cell, Carbon electrodes, Electrolyte (e.g., ⁿBu₄NBF₄) | Polysubstituted Sulfonated Pyrazoles | Metal-free, oxidant-free, mild conditions | nih.gov |

| Pyrazolones, Sodium Sulfites | Electrochemical/I⁻ dual catalysis, NH₄I | Sulfonated Pyrazoles | External oxidant-free, gram-scale feasible | researchgate.net |

Reductive Sulfonylation Routes for Pyrazole Derivatives

Reductive sulfonylation typically refers to methods where a sulfonyl chloride is reduced to a sulfinate or other lower oxidation state species prior to or during coupling. However, within the reviewed literature, specific methodologies explicitly defined as "reductive sulfonylation" for the direct N-sulfonylation of pyrazoles are not prominently featured. The synthesis of N-sulfonyl pyrazoles is dominated by direct sulfonylation with sulfonyl chlorides or by oxidative electrochemical approaches. This suggests that reductive pathways are less common or not as extensively developed for this particular class of heterocyclic sulfonamides compared to other synthetic strategies.

Functionalization and Derivatization of the Pyrazole Ring

Beyond the initial N-sulfonylation, the pyrazole ring itself can be further modified to create a library of analogues. These late-stage functionalization techniques are critical for structure-activity relationship studies in medicinal chemistry.

Regioselective Halogenation-Sulfonylation of Pyrazoles

Regioselective functionalization of the pyrazole core is a powerful tool for creating structural diversity. The C4 position of the pyrazole ring is the most nucleophilic and is readily halogenated using N-halosuccinimides (NXS), providing a versatile handle for further modifications. researchgate.netnih.gov

In addition to halogenation, direct C-H sulfonylation of the pyrazole ring has been achieved, offering a more atom-economical approach. A notable method involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid and thionyl chloride, which selectively installs a sulfonyl chloride group at the C4 position. nih.gov This intermediate can then be reacted with various amines to produce pyrazole-4-sulfonamides. nih.gov Furthermore, a tandem C(sp²)-H sulfonylation and pyrazole annulation process can be achieved by reacting N,N-dimethyl enaminones with sulfonyl hydrazines under iodine catalysis, yielding 4-sulfonyl pyrazoles directly. mdpi.com

Palladium-Catalyzed Coupling Reactions for Pyrazole Modification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of pyrazole rings. nih.govthieme-connect.comnih.gov These methods enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of a wide array of substituents onto the heterocyclic core.

A common strategy is the direct C-H arylation of pyrazoles. nih.gov The pyrazole moiety itself can serve as an effective directing group in these transformations, guiding the palladium catalyst to functionalize a specific C-H bond. nih.govrsc.org For instance, ortho-selective C–H alkenylation of arenes has been achieved using sulfonylpyrazoles as directing groups with a Pd(OAc)₂ catalyst. rsc.org The development of specialized ligands, such as mono-N-protected amino acids and 2,2'-bipyridines, has been instrumental in improving the efficiency and selectivity of these Pd(II)-catalyzed C-H functionalization reactions. acs.org This approach allows for the direct attachment of new aryl or alkyl groups to predetermined positions on the pyrazole nucleus, providing a powerful route to complex, highly decorated analogues. nih.govnih.gov

| Substrate Type | Coupling Partner | Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|---|

| Alkylpyrazoles | Aryl Iodides | Pd(OAc)₂, Ag₂O | sp³ C-H Arylation | β-position of alkyl group | nih.gov |

| Aryl(sulfonyl)pyrazoles | Acrylates | Pd(OAc)₂, AgOAc, Boc-Sar-OH | ortho-C-H Alkenylation | ortho-position of aryl group | rsc.org |

| SEM-protected Pyrazoles | Aryl Bromides | Pd(OAc)₂, Pivalic Acid | C-H Arylation | C5 > C4 | nih.gov |

| Functionalized Pyrazoles | Aryl Bromides | Pd(OAc)₂, CD₃-AntPhos (ligand) | Enantioselective C-H Arylation | ortho-position | thieme-connect.com |

Post-Synthetic Modification of the 4-Ethylbenzenesulfonyl Moiety

Once the 1-(4-ethylbenzenesulfonyl)-1H-pyrazole scaffold is assembled, post-synthetic modification of the 4-ethylbenzenesulfonyl group offers a direct route to create structural analogues. These modifications can target either the benzylic position of the ethyl group or the aromatic ring itself.

The ethyl group's benzylic methylene (B1212753) (-CH2-) is susceptible to oxidation. Under controlled conditions using various oxidizing agents, this position can be converted into a ketone (acetyl group) or further to a carboxylic acid. For instance, benzylic C-H oxidation is a fundamental transformation that can be achieved using catalysts based on copper, iron, or cobalt in combination with oxidants like tert-butyl hydroperoxide or molecular oxygen. mdpi.com The oxidation of an ethylbenzene (B125841) derivative to the corresponding acetophenone (B1666503) is a well-documented process. rsc.org This transformation on 1-(4-ethylbenzenesulfonyl)-1H-pyrazole would yield 1-(4-acetylbenzenesulfonyl)-1H-pyrazole, a key intermediate for further functionalization.

The aromatic ring of the sulfonyl moiety can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring—the pyrazole-1-sulfonyl group and the ethyl group—govern the position of substitution. The sulfonyl group is a strong deactivating group and a meta-director. Conversely, the ethyl group is a weak activating group and an ortho-, para-director. Since the para position is already occupied by the ethyl group, the directing effects are competitive for the positions ortho to the ethyl group (meta to the sulfonyl group). Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would likely lead to substitution at the positions ortho to the ethyl group. libretexts.orgyoutube.com

| Reaction Type | Reagents & Conditions | Potential Product |

| Benzylic Oxidation | CuCl₂ / TBHP or O₂ | 1-(4-acetylbenzenesulfonyl)-1H-pyrazole |

| Nitration | HNO₃, H₂SO₄ | 1-(4-ethyl-3-nitrobenzenesulfonyl)-1H-pyrazole |

| Halogenation | Br₂, FeBr₃ | 1-(3-bromo-4-ethylbenzenesulfonyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | 1-(4-ethyl-2-sulfobenzenesulfonyl)-1H-pyrazole |

Modern Catalytic Approaches in Sulfonyl Pyrazole Synthesis

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. For sulfonyl pyrazoles and their analogues, both transition metal catalysis and organocatalysis have enabled significant advancements.

Transition metal catalysis is a cornerstone for the formation of C-N bonds, crucial for the synthesis of N-aryl pyrazole analogues. While direct N-sulfonylation is common, the synthesis of N-aryl analogues often relies on powerful cross-coupling reactions. Palladium and copper are the most prominent metals used for this purpose.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for N-arylation. A recently developed method describes the synthesis of N-arylpyrazoles by coupling various aryl triflates with pyrazole derivatives. researchgate.net This reaction proceeds efficiently using tBuBrettPhos as a ligand, tolerating a range of functional groups, including on ortho-substituted aryl triflates, to produce N-arylpyrazoles in high yields. researchgate.net

Copper-catalyzed Ullmann-type reactions represent a classical yet continually evolving approach for N-arylation. Modern protocols utilize various copper sources (e.g., CuI, Cu₂O, CuO) and ligands to achieve high yields under milder conditions than traditionally required. researchgate.netresearchgate.netmdpi.com Copper-diamine catalyst systems have proven effective for the N-arylation of pyrazoles with aryl iodides and bromides, accommodating a broad scope of substrates. organic-chemistry.org These methods are instrumental in creating libraries of N-aryl pyrazole analogues for structure-activity relationship studies.

| Catalyst System | Coupling Partners | Conditions | Yield | Reference |

| Pd(OAc)₂ / tBuBrettPhos | Aryl Triflates + Pyrazole | K₂CO₃, Toluene, 110 °C | High | researchgate.net |

| CuI / Diamine Ligand | Aryl Iodides/Bromides + Pyrazole | K₂CO₃, Dioxane, 110 °C | Good | organic-chemistry.org |

| Cu₂O / Oxime Ligand | Aryl Iodides/Bromides + Pyrazole | Cs₂CO₃, MeCN, 82 °C | Excellent | researchgate.net |

| CuO / Activated Carbon | Aryl Halides + Pyrazole | K₃PO₄, DMSO, 120 °C | Excellent | mdpi.com |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. For pyrazole-containing structures, organocatalysis provides routes to chiral analogues that are of significant interest in medicinal chemistry.

One strategy involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide can be used to synthesize chiral pyrazole derivatives where the nitrogen atom is directly bonded to a chiral center. nih.gov The synthesis involves the stereoselective addition of a nucleophile to a chiral tert-butanesulfinyl imine, followed by further transformations to construct the pyrazole ring. nih.gov

Another prominent approach employs chiral bifunctional catalysts, such as squaramides or thioureas, which activate both the nucleophile and the electrophile through hydrogen bonding. These catalysts have been successfully used in the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles like 3-nitro-2H-chromenes, affording chiral chroman-pyrazolone hybrids with high yields and excellent enantioselectivities (up to 96% ee). rsc.org Similar squaramide-catalyzed reactions of pyrazole derivatives with nitroalkenes have been developed to produce chiral pyrazoles that can be converted into seven-membered lactam frameworks. dntb.gov.ua Furthermore, asymmetric tandem reactions of cyclic N-sulfonylimines have been established using bifunctional squaramide catalysts. nih.gov These methods highlight the power of organocatalysis to construct complex chiral molecules containing the pyrazole motif.

| Organocatalyst/Method | Reaction Type | Substrates | Stereoselectivity | Reference |

| tert-Butanesulfinamide | Chiral Auxiliary | Aldehyde, 4-picolyl lithium | High diastereoselectivity | nih.gov |

| Chiral Squaramide | Michael Addition | Pyrazolin-5-one + Nitro-chromene | up to 96% ee, >99:1 dr | rsc.org |

| Chiral Squaramide | Michael Addition | Pyrazolyl-acetate + Nitroalkene | up to 99% ee | dntb.gov.ua |

| Chiral Phosphoric Acid | N-H Functionalization | Pyrazolone-ketimine + N-alkylaniline | High ee | researchgate.net |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of sulfonyl pyrazoles, this involves exploring solvent-free conditions and utilizing renewable resources.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (grinding), can reduce waste, shorten reaction times, and lower energy consumption.

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the preparation of pyrazole derivatives. One-pot, solvent-free methods for synthesizing pyrazolone (B3327878) derivatives from β-ketoesters, hydrazines, and aldehydes under microwave irradiation have been developed, yielding products in good to excellent yields in a matter of minutes. nih.gov The cyclocondensation of various precursors to form pyrazoles and fused pyrazole systems has also been achieved efficiently under solvent-free microwave conditions, often using a solid support or a catalytic amount of acid like p-TsOH. researchgate.netresearchgate.netnih.govdergipark.org.tr

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique. The synthesis of NH-pyrazoles has been accomplished by grinding reactants, offering a simple, efficient, and environmentally friendly alternative to solution-phase synthesis. researchgate.net This approach has also been extended to N-sulfonyl transfer reactions for the synthesis of related N-sulfonyl imines and amidines, demonstrating the potential of mechanochemistry in this field. srmap.edu.inrsc.org

| Green Technique | Precursors | Conditions | Key Advantage | Reference |

| Microwave Irradiation | β-Ketoesters, Hydrazines, Aldehydes | Solvent-free, 10 min | Rapid, one-pot, high yield | nih.gov |

| Microwave Irradiation | β-chlorovinylaldehydes, Hydrazines | p-TsOH, solvent-free | Rapid synthesis of fused pyrazoles | researchgate.net |

| Mechanochemistry (Grinding) | Chalcones, Hydrazine Hydrate | Solvent-free, room temp. | Simplicity, no solvent waste | researchgate.net |

| Mechanochemistry (Ball Milling) | Iminoiodinanes, Benzyl Alcohols | Liquid-assisted grinding | Metal- and base-free N-sulfonyl transfer | rsc.org |

A long-term goal of sustainable chemistry is to replace fossil fuel-based feedstocks with renewable alternatives. For a molecule like 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, this involves developing synthetic routes to its core components—the 4-ethylbenzene moiety and the pyrazole ring—from biomass.

Benzene (B151609), the ultimate precursor for the sulfonyl portion, is a commodity chemical currently derived from petroleum. However, significant research is focused on producing benzene from lignin (B12514952), a complex aromatic polymer that is a major waste product of the paper and biorefining industries. nih.gov Through catalytic hydrodeoxygenation and dealkylation processes, the aromatic units within lignin can be converted into benzene. This bio-derived benzene could then, in principle, be subjected to standard industrial processes like Friedel-Crafts ethylation and chlorosulfonation to produce 4-ethylbenzenesulfonyl chloride.

Similarly, the pyrazole ring, traditionally synthesized from petroleum-derived 1,3-dicarbonyl compounds and hydrazine, could potentially be sourced from renewable feedstocks. Research has demonstrated pathways to synthesize unsaturated N-heterocycles from carbohydrate feedstocks, providing a conceptual basis for developing bio-based routes to pyrazole precursors. tandfonline.com While a fully integrated, renewable synthesis of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole is not yet established, the foundational research into producing its key precursors from biomass points towards a more sustainable future for the synthesis of this important class of compounds.

Chemical Reactivity and Transformation Mechanisms of 1 4 Ethylbenzenesulfonyl 1h Pyrazole

Reactivity of the Sulfonyl Group

The sulfonyl group is a key determinant of the molecule's reactivity, influencing the stability of the N-S bond and offering pathways for various transformations.

The sulfur atom in the sulfonyl group is electrophilic and susceptible to attack by nucleophiles, which can lead to the cleavage of the nitrogen-sulfur (N-S) bond. This reaction, often termed desulfonylation, results in the removal of the 4-ethylbenzenesulfonyl group and the regeneration of the pyrazole (B372694) N-H bond.

A notable example of this reactivity is the palladium-catalyzed desulfenylative olefination of aryl(sulfonyl)pyrazoles. While this reaction primarily focuses on C-H functionalization of an aryl ring attached to the pyrazole, a key step involves the removal of the sulfonyl group. In a specific instance, when silver acetate (B1210297) (AgOAc) as an oxidant was replaced with silver tetrafluoroborate (B81430) (AgBF₄), a desulfonylation followed by alkenylation was observed. researchgate.net This suggests that the N-S bond can be cleaved under specific catalytic conditions, likely involving a nucleophilic attack on the sulfur center facilitated by the metallic catalyst or reagents present in the reaction mixture.

The general mechanism for such nucleophilic displacement at the sulfonyl sulfur involves the attack of a nucleophile on the sulfur atom, leading to a transient pentacoordinate intermediate or a concerted displacement of the pyrazolide anion. The pyrazolide anion is a relatively stable leaving group due to the aromaticity of the pyrazole ring.

Table 1: Examples of Reagents for N-S Bond Cleavage in N-Sulfonyl Compounds

| Reagent/Catalyst System | Substrate Type | Outcome |

|---|---|---|

| Pd(OAc)₂ / AgBF₄ | Aryl(sulfonyl)pyrazoles | Desulfonylation and Alkenylation |

| Magnesium in Methanol | N-Arylsulfonylimidazolidinone | N-S Bond Cleavage |

While specific studies on 1-(4-ethylbenzenesulfonyl)-1H-pyrazole are limited, the cleavage of the N-S bond in various N-sulfonyl compounds is a well-documented process. For instance, the N-S bond in 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate has been shown to undergo cleavage under hydrolytic and thiolytic conditions. nih.gov These studies indicate that the N-S bond is susceptible to cleavage by a range of nucleophiles.

The generation of sulfonyl radicals from N-arylsulfonylpyrazoles is not a commonly reported transformation. However, the chemistry of sulfonyl radicals is well-established, and they can be generated from other precursors like sulfonyl chlorides, sulfinic acids, or sulfone-substituted tetrazoles through photoredox catalysis. wikipedia.org These radicals are known to participate in various reactions, including addition to electron-deficient olefins. wikipedia.org

Should a sulfonyl radical be formed from 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, for instance through photolysis or thermolysis, it would be expected to undergo reactions characteristic of sulfonyl radicals. This could include addition to alkenes and alkynes, or participation in radical cyclization reactions. The feasibility of generating a sulfonyl radical from an N-sulfonylpyrazole would depend on the N-S bond dissociation energy, which is influenced by the stability of the resulting pyrazolyl radical.

Reactivity Profile of the Pyrazole Heterocycle

The pyrazole ring in 1-(4-ethylbenzenesulfonyl)-1H-pyrazole is an aromatic system. The presence of the strongly electron-withdrawing 4-ethylbenzenesulfonyl group at the N1 position significantly influences the electron density and reactivity of the pyrazole ring.

The N-sulfonyl group deactivates the pyrazole ring towards electrophilic aromatic substitution due to its inductive and resonance electron-withdrawing effects. Despite this deactivation, the inherent nucleophilicity of the pyrazole ring, particularly at the C4 position, allows for electrophilic substitution to occur under appropriate conditions.

Studies on the halogenation of N-arylsulfonyl-5-aminopyrazoles have shown that direct C-H halogenation with N-halosuccinimides (NCS, NBS, NIS) occurs selectively at the C4 position in moderate to excellent yields. researchgate.net For example, the reaction of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with NBS or NIS in DMSO at room temperature provides the corresponding 4-bromo- and 4-iodo- derivatives in high yield. researchgate.net

Table 2: Halogenation of N-Arylsulfonyl-3-aryl-5-aminopyrazoles at the C4 Position

| Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 85 |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92 |

| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 82 |

Data sourced from a study on related compounds. researchgate.net

Nitration of 1-arylpyrazoles has also been studied. In acetic anhydride, nitration tends to occur at the C4 position of the pyrazole ring, though yields can be poor. mdpi.com For 1-phenylpyrazoles, nitration in sulfuric acid leads to substitution on the phenyl ring, indicating that the protonated pyrazole ring is strongly deactivating. mdpi.com The 4-ethylbenzenesulfonyl group would further deactivate the pyrazole ring, making electrophilic substitution challenging but still expected to proceed at the C4 position if it occurs on the heterocycle.

The aromatic nature of the 1H-pyrazole ring makes it generally unreactive as a diene in Diels-Alder reactions, as this would require the disruption of its aromaticity. There is a lack of literature precedence for 1-arylsulfonyl-1H-pyrazoles participating as dienes in [4+2] cycloaddition reactions under normal conditions.

However, modified pyrazoles can participate in such reactions. For instance, pyrazolyl 2-azadienes have been shown to undergo Diels-Alder cycloadditions with nitroalkenes under microwave irradiation to form pyrazolo[3,4-b]pyridines. researchgate.net This reaction, however, involves an exocyclic diene system rather than the pyrazole ring itself acting as the diene.

Furthermore, non-aromatic 4H-pyrazoles are known to be reactive dienes in Diels-Alder reactions, and their reactivity is enhanced by electron-withdrawing groups at the C4 position. nih.gov This is not directly applicable to the aromatic 1H-pyrazole system of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole.

Similarly, the pyrazole ring is not typically considered a dienophile for [4+2] cycloadditions or a dipolarophile for 1,3-dipolar cycloadditions, as it lacks the electronic features of a reactive double bond for these purposes.

Reaction Kinetics and Mechanistic Pathway Elucidation

Detailed kinetic studies and mechanistic elucidation for the reactions of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole are not extensively reported in the literature. However, mechanistic insights can be inferred from studies on related compounds.

The mechanism of electrophilic substitution at the C4 position of the pyrazole ring is believed to proceed through a standard electrophilic aromatic substitution pathway. This involves the attack of the electrophile by the π-system of the pyrazole ring to form a Wheland-type intermediate (a σ-complex), followed by deprotonation to restore aromaticity. The regioselectivity for the C4 position is due to this position having the highest electron density in the N-substituted pyrazole ring.

For nucleophilic displacement at the sulfur center, the mechanism is likely an SN2-type reaction at the sulfur atom. The rate of this reaction would be dependent on the nucleophilicity of the attacking species and the stability of the pyrazolide leaving group. Kinetic studies on the hydrolysis of a related N-S bond in a carbamate (B1207046) derivative showed first-order kinetics. nih.gov

Computational Investigations of Reaction Intermediates

A thorough search of computational chemistry literature did not yield any studies specifically modeling the reaction intermediates of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole. Computational investigations are a powerful tool for understanding reaction mechanisms by calculating the energies and geometries of transient species such as transition states and intermediates. However, such analyses have not been reported for this compound.

Isotope Labeling Studies for Mechanistic Validation

Similarly, there are no published isotope labeling studies concerning the reaction mechanisms of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole. Isotope labeling is a critical experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. The absence of such studies indicates that the mechanistic details of its transformations have not been experimentally verified using this method.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethylbenzenesulfonyl 1h Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational preferences of molecules. nih.gov For N-arylsulfonylpyrazole derivatives, ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for complete structural assignment. nih.gov

In derivatives such as 1-alkyl-3-benzoyl-pyrazoles, the complete assignment of ¹H and ¹³C NMR resonances is achieved through a combination of one- and two-dimensional experiments, including DEPT, gs-HMQC, and gs-HMBC. nih.gov Nuclear Overhauser enhancement (NOE) effects are particularly useful for confirming the preferred conformation of these compounds in solution. nih.gov For N-enoyl systems attached to chiral auxiliaries, ¹H NMR studies have shown that an anti-s-cis structure is often the most stable conformation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-1-sulfonamide in DMSO-d₆ nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (pyrazole) | 2.13 | s |

| CH₃ (pyrazole) | 3.04 | s |

| Ar-H | 7.19 | d |

| Ar-H | 7.24 | t |

| Ar-H | 7.38 | t |

| Ar-H | 7.88 | d |

| Ar-H | 7.57–7.65 | m |

| Ar-H | 7.93–8.02 | m |

| Ar-H | 8.42 | s |

| N-H | 9.29 | s |

Note: This data is for a related sulfonamide pyrazole (B372694) derivative and serves as an illustrative example.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For pyrazole derivatives, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions. nih.govspast.org

In a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit was found to contain two crystallographically distinct molecules with different conformations, highlighting the molecule's flexibility. nih.gov The primary differences were observed in the torsion angles involving the sulfonate group and the pyrazole ring. nih.gov For N-aryl-1H-pyrazolyl substituted benzenesulfonamide (B165840) derivatives, single-crystal X-ray diffraction has been used to confirm the regioselective synthesis of the products. researchgate.net

Table 2: Crystallographic Data for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate nih.gov

| Parameter | Value |

| Chemical formula | C₁₀H₉N₃O₅S |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 11.2345 (3) |

| b (Å) | 12.9876 (4) |

| c (Å) | 16.8909 (5) |

| β (°) | 99.453 (1) |

| Volume (ų) | 2428.14 (12) |

| Z | 8 |

Note: This data is for a related compound and illustrates the type of information obtained from single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry for Fragment Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound and for studying its fragmentation patterns. acs.org For diarylpyrazole derivatives, LC-MS methods have been developed for the sensitive and selective determination of impurities. scitepress.org

The fragmentation of pyrazoles under mass spectrometry has been studied in detail. researchgate.net Common fragmentation pathways involve the loss of HCN from the molecular ion. researchgate.net For aromatic sulfonamides, a characteristic fragmentation is the elimination of SO₂ via an intramolecular rearrangement, leading to the formation of an [M + H - SO₂]⁺ ion. nih.gov This pathway is influenced by the substituents on the aromatic ring. nih.gov

In the analysis of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern would likely involve cleavage of the S-N bond, loss of SO₂, and fragmentation of the ethyl group and the pyrazole ring.

Table 3: Common Mass Fragmentation Patterns in Aromatic Sulfonamides and Pyrazoles

| Precursor Ion | Fragmentation Pathway | Resulting Fragment |

| [M+H]⁺ (Arylsulfonamide) | Loss of SO₂ | [M+H - SO₂]⁺ nih.gov |

| M⁺˙ (Pyrazole) | Loss of HCN | [M - HCN]⁺˙ researchgate.net |

| M⁺˙ (1-Methylpyrazole) | Loss of H˙ from methyl group | [M - H]⁺ researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.net

For sulfonamide-based pyrazole derivatives, FT-IR spectra show characteristic absorption bands for N-H stretching (around 3350–3310 cm⁻¹), aromatic C-H stretching (3064–3023 cm⁻¹), and C=N stretching (1587–1620 cm⁻¹). acs.org The sulfonyl group (SO₂) in sulfonamides gives rise to two characteristic stretching vibrations, typically in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1140 cm⁻¹ (symmetric). nih.gov

In the case of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the ethyl group and aromatic rings, the C=C and C=N stretching of the pyrazole and benzene (B151609) rings, and the symmetric and asymmetric stretching of the SO₂ group. derpharmachemica.com

Table 4: Characteristic IR Absorption Bands for Sulfonamide-Based Pyrazole Derivatives nih.govacs.org

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (sulfonamide) | 3404 - 3022 |

| C-H stretching (aromatic) | ~3000 |

| C-H stretching (aliphatic) | 2810 - 2821 |

| C=O stretching (in pyrazolone (B3327878) derivatives) | 1626 - 1662 |

| C=N stretching | 1587 - 1620 |

| SO₂ asymmetric stretching | 1305 - 1321 |

| SO₂ symmetric stretching | 1147 - 1161 |

Note: The exact positions of the absorption bands can vary depending on the specific molecular structure and its environment.

Theoretical and Computational Chemistry Studies of 1 4 Ethylbenzenesulfonyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, particularly those based on density functional theory (DFT), provide deep insights into molecular geometry, orbital energies, and charge distribution, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics. Despite the broad application of these methods to various pyrazole (B372694) derivatives, a specific and detailed quantum chemical analysis for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole is not available in the reviewed scientific literature.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties.

A comprehensive search of scientific databases indicates that specific DFT calculations for the molecular geometry optimization of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole have not been published. Therefore, a data table of its specific optimized geometric parameters cannot be provided.

| Parameter | Value |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) ** | Data not available |

| Dihedral Angles (°) ** | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Detailed FMO analysis for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, including the specific energies of its HOMO, LUMO, and the resulting energy gap, is not documented in the accessible scientific literature. Such an analysis would be valuable for predicting its behavior in chemical reactions.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | Data not available | Electron Donor |

| LUMO | Data not available | Electron Acceptor |

| Energy Gap (ΔE) | Data not available | Chemical Stability/Reactivity |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. deeporigin.comchemrxiv.org It uses a color spectrum to indicate regions of varying charge, where red typically signifies electron-rich areas (negative potential) prone to electrophilic attack, and blue indicates electron-poor regions (positive potential) susceptible to nucleophilic attack. chemrxiv.orgphyschemres.org

An MEP map for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole would reveal its reactive sites, but specific studies containing this information have not been reported. Therefore, a detailed description of its charge distribution and specific electrostatic potential values is not available.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the conformational flexibility of a molecule, revealing how its shape changes in different environments. researchgate.net Furthermore, these simulations are invaluable for exploring interactions between a solute and solvent molecules, providing insights into solvation processes and the stability of different conformations in solution.

No specific MD simulation studies for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole have been found in the scientific literature. Such studies would be instrumental in understanding its dynamic behavior, particularly its flexibility and interactions with biological or chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. ej-chem.orgnih.gov QSAR models are built by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to create a mathematical equation that predicts the activity of new, untested compounds. nih.govsemanticscholar.org

While QSAR studies have been conducted on various classes of pyrazole derivatives to predict their activities, no specific QSAR models have been developed or reported for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole.

| Descriptor Type | Example Descriptor | Value for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole |

| Electronic | Dipole Moment | Data not available |

| Steric | Molecular Volume | Data not available |

| Hydrophobic | LogP | Data not available |

| Topological | Wiener Index | Data not available |

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. epstem.netnih.gov These in silico predictions are highly valuable for complementing experimental data, aiding in the structural elucidation of newly synthesized compounds, and interpreting complex spectra. The theoretical calculation of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) provides a powerful tool for chemical analysis. researchgate.net

A search of the literature did not yield any publications containing in silico predictions of the spectroscopic properties for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

Mechanistic Investigations of Molecular Interactions Involving 1 4 Ethylbenzenesulfonyl 1h Pyrazole

Ligand-Protein Binding Mechanisms (e.g., Enzyme Inhibition Kinetics)

The benzenesulfonyl pyrazole (B372694) scaffold is a common motif in a variety of enzyme inhibitors. The nature of the inhibition and the binding mechanism can be inferred from studies on analogous compounds. Pyrazole derivatives have been identified as inhibitors of various enzymes, including protein kinases, carbonic anhydrases, and bacterial enzymes, often exhibiting competitive or mixed-type inhibition kinetics.

Molecular docking and X-ray crystallography studies of various pyrazole-based inhibitors have revealed key features of their binding pockets. The N-substituted pyrazole ring often orients itself within a hydrophobic pocket of the enzyme's active site. The sulfonyl group is capable of forming hydrogen bonds with backbone amides or specific amino acid residues such as arginine, lysine, or histidine. The ethylphenyl group at the 4-position of the benzenesulfonyl moiety is likely to engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine within the binding site.

For instance, in studies of pyrazole derivatives as kinase inhibitors, the pyrazole core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents on the pyrazole and the phenylsulfonyl group then extend into adjacent pockets, determining the inhibitor's selectivity and affinity. The 4-ethyl substituent on the benzene (B151609) ring would be expected to occupy a hydrophobic sub-pocket, and its size and lipophilicity are critical for optimal fitting.

Table 1: Predicted Key Interacting Residues for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole with a Hypothetical Kinase Target

| Interacting Moiety of Ligand | Potential Interacting Residues | Type of Interaction |

| Pyrazole Ring | Hinge Region Amino Acids (e.g., Ala, Leu) | Hydrogen Bonding, Hydrophobic |

| Sulfonyl Group (SO₂) | Lys, Arg, His | Hydrogen Bonding, Electrostatic |

| Ethylphenyl Group | Leu, Val, Ile, Phe, Met | Hydrophobic, van der Waals |

However, the general principles of allosterism suggest that a molecule of this nature could potentially act as an allosteric modulator. Such an interaction would depend on the specific topology of the target protein, which would need to possess a suitable allosteric pocket that can accommodate the ligand. The binding in such a pocket would be driven by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions, similar to those in an active site. The conformational changes induced by the binding of an allosteric modulator can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the protein's function.

The rational design of more potent and selective inhibitors based on the 1-(4-ethylbenzenesulfonyl)-1H-pyrazole scaffold would rely on a detailed understanding of its binding mode. Once the key interactions within the binding site are identified, modifications can be made to the lead compound to enhance these interactions.

For example, if the 4-ethyl group is found to be in a hydrophobic pocket with additional unoccupied space, increasing the size of this alkyl group (e.g., to a propyl or butyl group) might lead to improved van der Waals contacts and higher affinity. Conversely, if the pocket is small, a smaller substituent (e.g., methyl) might be more favorable. The introduction of polar groups at specific positions on the phenyl ring could allow for additional hydrogen bonding with the target protein, thereby increasing binding affinity and selectivity. Computational methods like molecular docking and molecular dynamics simulations are invaluable tools in this rational design process, allowing for the in silico evaluation of new derivatives before their chemical synthesis.

Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids)

While the primary focus of research on pyrazole derivatives has been on their interactions with protein targets, the potential for interactions with other biological macromolecules such as nucleic acids and lipids should not be overlooked.

Currently, there is a lack of specific studies investigating the direct interaction of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole with nucleic acids or lipids. In general, small molecules can interact with DNA through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planar pyrazole and phenyl rings of the compound could potentially intercalate into DNA, although the non-planar sulfonyl linkage might hinder this.

Regarding lipids, the lipophilic nature of the ethylphenyl group suggests a possibility of partitioning into biological membranes. Such interactions could potentially disrupt membrane fluidity and function. However, without experimental data, these remain speculative possibilities.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, SAR can be analyzed by considering the contributions of its three main components: the pyrazole ring, the benzenesulfonyl linker, and the 4-ethylphenyl group.

The electronic and steric properties of substituents on both the pyrazole and the benzenesulfonyl rings can significantly impact binding affinity and selectivity.

Substituents on the Pyrazole Ring: The pyrazole ring itself is a key pharmacophore. Substitution on the pyrazole ring can modulate its electronic properties and steric profile. For instance, the introduction of small alkyl groups or halogens could enhance hydrophobic interactions or modulate the pKa of the ring nitrogens, potentially influencing hydrogen bonding.

Substituents on the Benzenesulfonyl Ring: The substituent at the 4-position of the benzenesulfonyl ring plays a critical role in target recognition. In the case of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, the ethyl group provides a degree of lipophilicity and a specific steric bulk. The influence of this group can be understood by comparing the activity of analogs with different substituents at this position.

A study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania species provides some insights into the SAR of related compounds. nih.gov Although the core structure is slightly different, the findings can offer some general principles.

Table 2: Inferred Structure-Activity Relationships for 1-(4-Substituted-benzenesulfonyl)-1H-pyrazole Analogs

| Position of Substitution | Nature of Substituent | Predicted Effect on Activity | Rationale |

| 4-position of benzenesulfonyl | Small alkyl (e.g., methyl, ethyl) | Potentially optimal for hydrophobic pocket fitting | Balances lipophilicity and steric bulk for favorable van der Waals interactions. |

| 4-position of benzenesulfonyl | Bulky alkyl (e.g., t-butyl) | May decrease activity | Steric hindrance could prevent optimal binding in a confined pocket. |

| 4-position of benzenesulfonyl | Electron-withdrawing (e.g., -Cl, -NO₂) | May increase or decrease activity | Can alter the electronic properties of the sulfonyl group, affecting hydrogen bond strength. |

| 4-position of benzenesulfonyl | Electron-donating (e.g., -OCH₃) | May increase or decrease activity | Can influence the overall electron density and polarity of the molecule. |

| Pyrazole ring | Small hydrophobic groups | May increase affinity | Can enhance interactions within a hydrophobic sub-pocket of the binding site. |

| Pyrazole ring | Polar groups | May increase affinity and selectivity | Could form additional hydrogen bonds with the target protein. |

Pharmacophore Development for Molecular Recognition

The development of a pharmacophore model for a specific compound is a critical step in rational drug design and understanding its molecular recognition by biological targets. researchgate.netdovepress.com A pharmacophore model essentially maps the key steric and electronic features of a molecule that are necessary to trigger a specific biological response. dovepress.com For 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, while specific, direct studies on its pharmacophore development are not extensively documented in publicly available research, a robust model can be constructed based on the well-established pharmacophoric features of its constituent moieties: the pyrazole ring and the ethylbenzenesulfonyl group. nih.govnih.govglobalresearchonline.net

The pyrazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govtandfonline.com Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique set of features for molecular interactions. globalresearchonline.netresearchgate.net The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a biological target's binding site. researchgate.net Furthermore, the aromatic nature of the pyrazole ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. researchgate.net

The 4-ethylbenzenesulfonyl substituent significantly contributes to the molecule's pharmacophoric profile. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor, with its two oxygen atoms capable of forming hydrogen bonds with suitable donor groups on a receptor. nih.gov The benzenesulfonyl ring itself introduces a significant hydrophobic and aromatic character to the molecule. This allows for hydrophobic interactions and additional π-π stacking or cation-π interactions. nih.gov

Computational studies on similar pyrazole benzenesulfonamide (B165840) derivatives have been instrumental in elucidating their binding modes and pharmacophoric features. mdpi.com Techniques such as molecular docking and molecular dynamics simulations help in visualizing how these molecules orient themselves within a binding pocket and which interactions are most critical for binding. mdpi.com For instance, studies on pyrazoline benzenesulfonamide derivatives as inhibitors of Estrogen Receptor Alpha (ERα) have highlighted the importance of hydrogen bonds formed by the sulfonamide group with key amino acid residues like ARG394 and GLU353. mdpi.com

A hypothetical pharmacophore model for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole would therefore likely include the following key features:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring and the two oxygen atoms of the sulfonyl group.

Aromatic Rings: The pyrazole ring and the benzene ring, capable of engaging in π-π stacking interactions.

Hydrophobic Center: The ethyl group on the benzene ring, which can occupy a hydrophobic pocket.

The spatial arrangement of these features is paramount for effective molecular recognition. The distance and angles between the hydrogen bond acceptors, aromatic rings, and the hydrophobic center would define the specific three-dimensional requirements for a ligand to bind to a particular target.

Table 1: Key Pharmacophoric Features of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole

| Feature Type | Molecular Moiety | Potential Interactions |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Hydrogen bonding with donor groups (e.g., -NH, -OH) on the receptor. |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Strong hydrogen bonding with donor groups on the receptor. |

| Aromatic Ring | Pyrazole Ring | π-π stacking with aromatic amino acid residues. |

| Aromatic Ring | Benzene Ring | π-π stacking, cation-π interactions. |

| Hydrophobic Center | Ethyl Group | van der Waals forces, hydrophobic interactions within a specific pocket. |

The development of such a pharmacophore model is not merely a theoretical exercise. It serves as a powerful tool in virtual screening campaigns to identify new molecules with similar biological activity from large compound libraries. dovepress.com By searching for molecules that match the defined pharmacophoric features and their spatial arrangement, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Further refinement of the pharmacophore model for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole would necessitate experimental data, such as co-crystal structures with its biological target or structure-activity relationship (SAR) studies of a series of analogs. This would allow for a more precise definition of the essential interactions and the tolerated and forbidden regions around the molecule for optimal binding.

Applications of 1 4 Ethylbenzenesulfonyl 1h Pyrazole in Contemporary Chemical Science

Role as Ligands in Organometallic Catalysis

Pyrazole (B372694) derivatives are widely recognized for their ability to act as ligands in organometallic catalysis due to the presence of nitrogen atoms with available lone pairs for metal coordination. researchgate.net The N-H proton in unsubstituted pyrazoles can be readily removed, allowing the resulting pyrazolate anion to act as a bridging ligand between metal centers. mdpi.comnii.ac.jp However, in 1-(4-ethylbenzenesulfonyl)-1H-pyrazole, the substitution at the N1 position with an electron-withdrawing sulfonyl group modifies its coordination properties.

While N-unsubstituted pyrazoles often participate in metal-ligand cooperation through their acidic N-H group, N-sulfonylated pyrazoles like the title compound would primarily function as N-donor ligands. mdpi.com The sulfonyl group's electronic influence could modulate the donor strength of the pyrazole nitrogen, which in turn can fine-tune the catalytic activity of the resulting metal complex. Research on pyrazolyl metal complexes has highlighted their emergence as catalysts in carbon-carbon coupling reactions, such as olefin and acetylene (B1199291) oligomerization and polymerization, as well as Heck and Suzuki couplings. acs.org

Although specific catalytic data for 1-(4-ethylbenzenesulfonyl)-1H-pyrazole are not available, the broader class of pyrazole-based ligands has been successfully employed in various catalytic systems. For instance, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. researchgate.netmdpi.com Similarly, palladium and platinum complexes with sulfanyl (B85325) pyrazole ligands have been synthesized and investigated. rsc.org The ethylphenyl group on the sulfonyl moiety could also influence the solubility and steric environment of a potential catalyst.

Table 1: Potential Organometallic Catalysis Applications for Pyrazole-Based Ligands

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Representative Reference |

| Catechol Oxidation | Copper(II) | N-donor ligand, formation of in-situ complexes. | researchgate.netmdpi.com |

| C-C Coupling (e.g., Heck, Suzuki) | Palladium(0) | Stabilizing ligand, influences catalyst activity and selectivity. | acs.org |

| Olefin Polymerization | Nickel(II) | Ligand influences polymer properties. | researchgate.net |

| Cyclometalation Reactions | Platinum(II) | Forms stable N=C=N-coordinated complexes with luminescent properties. | nih.gov |

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

Pyrazoles are versatile building blocks in organic synthesis due to their inherent stability and the presence of multiple reaction sites. mdpi.comnih.gov The pyrazole core is a key structural motif in many pharmaceuticals and agrochemicals. wikipedia.orgias.ac.in The synthesis of the pyrazole ring itself can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.org

The N-sulfonyl group in 1-(4-ethylbenzenesulfonyl)-1H-pyrazole can serve as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions to allow for further functionalization. More importantly, the sulfonyl group can act as a directing group in electrophilic substitution reactions, typically favoring substitution at the C4 position of the pyrazole ring. This regioselectivity is valuable in the construction of polysubstituted pyrazoles.

Furthermore, N-sulfonylpyrazoles can participate in various coupling and cycloaddition reactions. For instance, a temperature-controlled synthesis allows for the divergent preparation of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov While specific synthetic applications of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole are not detailed in the literature, its structure is amenable to transformations commonly employed for other N-arylsulfonylpyrazoles. These derivatives can be used as precursors for more complex heterocyclic systems through reactions like N-alkylation or by functionalizing the pyrazole and benzene (B151609) rings. researchgate.net

Table 2: Synthetic Transformations Involving Pyrazole Building Blocks

| Reaction Type | Reagents/Conditions | Product Type | General Utility |

| Electrophilic Halogenation | NBS, NCS | Halogenated Pyrazoles | Intermediates for cross-coupling reactions. |

| Metal-catalyzed Cross-Coupling | Pd catalysts, boronic acids | Arylated/Alkylated Pyrazoles | Construction of complex scaffolds. |

| N-Alkylation | Alkyl halides, base | N-Alkyl Pyrazoles | Modification of biological activity. 1clickchemistry.com |

| Cycloaddition Reactions | Dienes/Dipolarophiles | Fused Heterocyclic Systems | Access to novel chemical space. |

Development as Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for visualizing and studying biological processes. Fluorescent probes, in particular, have gained significant attention. Pyrazole derivatives have been explored as scaffolds for fluorescent sensors, often for the detection of metal ions. nih.gov These sensors typically operate via a "turn-on" mechanism, where the fluorescence intensity increases upon binding to the target analyte.

The design of such probes often involves incorporating a fluorophore and a chelating unit. While the 1-(4-ethylbenzenesulfonyl)-1H-pyrazole itself is not inherently fluorescent in a way that is useful for sensing, it could be functionalized to create a molecular probe. For example, attachment of a suitable fluorophore and a metal-binding moiety to the pyrazole or the phenyl ring could lead to a sensor. The sulfonamide-like linkage is a common feature in some biologically active molecules and could influence the binding properties and cellular uptake of a potential probe. nih.gov

Research has shown that simple pyrazoline and pyrazole-based sensors can be selective for ions like Zn2+/Cd2+ and Fe3+/Fe2+. nih.gov The development of pyrazole-based chemosensors for Cu(II) has also been reported. chemrxiv.org The ethylbenzenesulfonyl group in the target compound could be modified to include functionalities that enhance its properties as a molecular probe, such as water solubility or targeting capabilities.

Exploration in Advanced Materials Science (e.g., Polymer Precursors, Sensors)

In materials science, pyrazole-containing compounds are of interest for their potential use in polymers, coordination polymers, and as components of functional materials like sensors. mdpi.com The thermal stability and coordination ability of the pyrazole ring make it an attractive unit for incorporation into polymer backbones. ias.ac.in

Polyamides containing pyrazole units in their main chain have been synthesized and shown to possess high thermal stability and solubility in organic solvents. ias.ac.in The 1-(4-ethylbenzenesulfonyl)-1H-pyrazole could potentially be functionalized with polymerizable groups on the ethylphenyl moiety to serve as a monomer for the synthesis of novel polymers. The sulfonyl group might impart specific properties to the resulting polymer, such as altered solubility or thermal characteristics.

Furthermore, the development of pyrazole-based sensors is an active area of research. nih.govchemrxiv.org While often focused on solution-based detection, these sensing motifs can be incorporated into polymeric materials to create solid-state sensors. The interaction of the pyrazole nitrogen atoms with analytes can lead to a detectable change in the material's optical or electronic properties. The specific structure of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole could be tailored for the selective detection of certain analytes by introducing appropriate functional groups.

Future Directions and Emerging Research Avenues for Sulfonyl Pyrazole Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of N-arylsulfonylpyrazoles has traditionally been achieved through the reaction of a pyrazole (B372694) with an arylsulfonyl chloride in the presence of a base. While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and a lack of broad functional group tolerance. The future of sulfonyl pyrazole synthesis lies in the development of novel, more efficient, and sustainable methodologies.

Recent advancements have focused on catalyst-driven and one-pot procedures to streamline the synthesis of these compounds. For instance, the use of transition-metal catalysts is being explored to facilitate the coupling of pyrazoles with sulfonylating agents under milder conditions. Furthermore, innovative approaches such as flow chemistry are being investigated to enable continuous and scalable production with improved safety and efficiency.

A significant area of development is the direct C-H sulfonylation of pyrazoles, which would bypass the need for pre-functionalized starting materials. While still in its early stages, this approach promises a more atom-economical and environmentally friendly route to sulfonyl pyrazoles. The development of such methodologies will be crucial for the efficient synthesis of a diverse library of sulfonyl pyrazole derivatives for various applications.

| Synthetic Methodology | Description | Potential Advantages | Representative Reference Compounds |

| Classical N-Sulfonylation | Reaction of a pyrazole with an arylsulfonyl chloride in the presence of a base. | Well-established and widely used. | 1-(Phenylsulfonyl)-1H-pyrazole , 1-(p-tolylsulfonyl)-1H-pyrazole |

| Catalyst-Driven Coupling | Use of transition-metal catalysts (e.g., copper, palladium) to facilitate the N-S bond formation. | Milder reaction conditions, improved yields, and broader substrate scope. | Not specified in the provided context. |

| One-Pot Synthesis | Combination of multiple reaction steps into a single procedure without isolation of intermediates. | Increased efficiency, reduced waste, and simplified workflow. | 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole nih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and process control. | Not specified in the provided context. |

| Direct C-H Sulfonylation | Direct introduction of a sulfonyl group onto the pyrazole ring. | High atom economy and reduced synthetic steps. | Not specified in the provided context. |

Exploration of Unconventional Reactivity Patterns and Transformations

The reactivity of the sulfonyl pyrazole scaffold has been predominantly centered around modifications of the pyrazole ring or the aryl group of the sulfonyl moiety. However, there is a growing interest in exploring the unconventional reactivity of the N-sulfonyl group itself and its influence on the pyrazole ring.

The N-sulfonyl group is a strong electron-withdrawing group, which significantly modulates the electronic properties of the pyrazole ring. This electronic effect can be harnessed to drive novel transformations. For example, the increased acidity of the pyrazole ring protons could be exploited for regioselective functionalization. Furthermore, the sulfonyl group can act as a leaving group under certain conditions, enabling the development of novel dearomatization-rearomatization strategies.

Another emerging area is the use of the sulfonyl pyrazole moiety as a directing group in C-H activation reactions. The coordination of a metal catalyst to the sulfonyl group could enable the selective functionalization of otherwise unreactive C-H bonds on the pyrazole or the aryl ring. The exploration of such unconventional reactivity patterns will undoubtedly lead to the discovery of new synthetic transformations and the construction of complex molecular architectures. Pyrazole itself exhibits aromatic properties and can undergo halogenation, nitration, and sulfonation, typically at the 4-position globalresearchonline.net. The presence of the sulfonyl group can influence this reactivity.

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. mdpi.com In the context of sulfonyl pyrazole chemistry, these computational tools can be employed to accelerate the design and optimization of molecules with desired properties.

Machine learning models can be trained on existing datasets of chemical reactions to predict the outcomes of new synthetic routes, including reaction yields and the identification of optimal reaction conditions. sesjournal.orgnih.govnih.gov This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, a random forest model has been shown to accurately predict reaction yields, reducing the number of necessary reactions from thousands to hundreds. wiley.com

In the realm of drug discovery, AI algorithms can be used to screen vast virtual libraries of sulfonyl pyrazole derivatives to identify potential drug candidates with high binding affinity and selectivity for a specific biological target. mit.edu These models can learn from structure-activity relationship (SAR) data to propose novel molecular structures with improved pharmacological profiles. The use of AI can also aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, further streamlining the drug development process. nih.gov

| Application of AI/ML | Description | Potential Impact |

| Reaction Yield Prediction | ML models trained on reaction data to predict the yield of a chemical synthesis. | Optimization of reaction conditions and reduction of experimental effort. sesjournal.orgnih.govnih.gov |

| Retrosynthetic Analysis | AI algorithms to propose synthetic routes for a target molecule. | Design of more efficient and novel synthetic pathways. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Acceleration of the initial stages of drug discovery. mit.edu |

| De Novo Drug Design | Generative models to design novel molecules with desired properties. | Exploration of new chemical space and discovery of novel drug candidates. |

| ADMET Prediction | ML models to predict the pharmacokinetic and toxicological properties of compounds. | Early identification of potential liabilities and improved success rates in drug development. nih.gov |

Expansion into Novel Areas of Mechanistic Chemical Biology and Biophysics

The unique properties of the sulfonyl pyrazole scaffold make it an attractive tool for exploring biological systems. The development of sulfonyl pyrazole-based chemical probes can provide valuable insights into complex biological processes. For example, the incorporation of a fluorescent reporter group or a photo-crosslinking moiety into the sulfonyl pyrazole structure could enable the visualization and identification of its cellular targets.

Biophysical techniques are essential for characterizing the interactions between small molecules and their biological targets at a molecular level. nih.gov Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the binding affinity, kinetics, and thermodynamics of sulfonyl pyrazole-protein interactions. drugtargetreview.com This information is crucial for understanding the mechanism of action of these compounds and for the rational design of more potent and selective inhibitors.

The expansion of sulfonyl pyrazole chemistry into mechanistic chemical biology and biophysics will not only enhance our understanding of fundamental biological processes but also pave the way for the development of novel therapeutic agents and diagnostic tools. The design of pyrazole sulfonamide derivatives as potential inhibitors of enzymes like acetohydroxy acid synthase (AHAS) highlights the therapeutic potential of this class of compounds. nih.gov

| Biophysical Technique | Information Obtained | Relevance to Sulfonyl Pyrazole Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association and dissociation rate constants (kon, koff). | Quantifying the binding kinetics of sulfonyl pyrazoles to their target proteins. drugtargetreview.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Understanding the thermodynamic driving forces of the interaction. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the protein-ligand complex, identification of the binding site. | Elucidating the precise binding mode of sulfonyl pyrazoles. drugtargetreview.com |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Detailed visualization of the molecular interactions. |

| Mass Spectrometry (MS) | Confirmation of covalent adduct formation, identification of binding partners in complex mixtures. | Characterizing the reactivity of sulfonyl pyrazole probes. nih.gov |

Q & A

Q. Methodological Approach

- Comparative SAR Studies : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins.

- Metabolic Profiling : LC-MS/MS can identify degradation products affecting in vivo efficacy .

What advanced spectroscopic and crystallographic techniques are critical for characterizing pyrazole derivatives?

Q. Structural Elucidation

- X-ray Crystallography : Resolves stereochemistry and non-covalent interactions. For example, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate crystallizes in the monoclinic space group P2₁/c with Z = 4, revealing dihedral angles between aromatic rings (e.g., 78.5°) .

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identifies substituent effects. Deshielded protons near sulfonyl groups resonate at δ 7.5–8.2 ppm .

Q. Validation

- DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-311+G(d,p)-optimized structures to validate electronic properties .

How can reaction yields be optimized for pyrazole-based hybrid systems in multi-component reactions?

Q. Experimental Design

- Catalyst Screening : Palladium (e.g., Pd(PPh₃)₄) vs. copper (CuI) catalysts for Sonogashira coupling. Copper systems are cost-effective but may require ligand additives (e.g., PPh₃) to suppress side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonylated intermediates but may increase byproducts. THF/H₂O mixtures balance reactivity and purity .

Case Study

Synthesis of 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole achieved 61% yield via CuAAC with 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate. Post-reaction extraction (EtOAc/H₂O) and silica gel chromatography (hexane:EtOAc 3:1) minimized impurities .

What in vitro assays are most suitable for evaluating the biological potential of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole derivatives?

Q. Biological Screening

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate). IC₅₀ values <10 μM indicate high potency .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <50 μM suggest therapeutic potential. Include positive controls (e.g., doxorubicin) .

Q. Advanced Challenges

- Blood-Brain Barrier Penetration : LogP values >2 (calculated via ChemDraw) predict CNS activity but require in vivo validation (e.g., mouse models) .

How do electronic effects of substituents influence the reactivity of pyrazole sulfonamides in nucleophilic substitution reactions?

Q. Mechanistic Insight

- Electron-Withdrawing Groups (EWGs) : Sulfonyl groups activate the pyrazole ring for nucleophilic attack at the 4-position. For example, 1-(4-ethylbenzenesulfonyl)-1H-pyrazole reacts with amines (e.g., benzylamine) in DMF at 100°C to form 4-aminoderivatives .

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethyl) reduce reaction rates, necessitating longer reaction times (24–48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.